1,2-Bis(4-bromophenoxy)ethane

Overview

Description

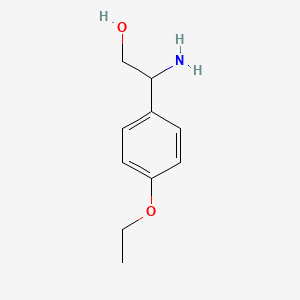

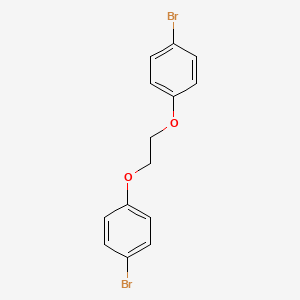

1,2-Bis(4-bromophenoxy)ethane is an organic compound with the molecular formula C14H12Br2O2 . It is used as a synthesis intermediate .

Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-bromophenoxy)ethane can be analyzed using various techniques such as X-ray crystallography . The molecule consists of two bromophenyl groups connected by an ethane bridge, with the bromine atoms adding significant weight to the molecule .Physical And Chemical Properties Analysis

1,2-Bis(4-bromophenoxy)ethane has a molecular weight of 372.05 and a predicted density of 1.612±0.06 g/cm3 . Its melting point is 134-135 °C, and its predicted boiling point is 438.7±30.0 °C .Scientific Research Applications

Synthesis of Crown Ethers

1,2-Bis(4-bromophenoxy)ethane: is utilized as a crucial intermediate in the synthesis of crown ethers . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are particularly notable for their ability to selectively bind certain cations, such as potassium ions, which is useful in various chemical separations, phase transfer catalysis, and as ion-selective sensors.

Creation of Macrocyclic C-Glycosyl Compounds

This compound serves as an important precursor in the creation of macrocyclic C-glycosyl compounds . These compounds have a wide range of applications, including serving as glycosidase inhibitors, which are useful in the treatment of diabetes and viral infections. They also have potential uses in the development of antibiotics and anticancer agents.

Conductive Polymer Production

1,2-Bis(4-bromophenoxy)ethane: is used in the production of poly(p-phenylene) polymers, which become conductive when doped with oxidizing or reducing agents . These conductive polymers have applications in the creation of antistatic coatings, rechargeable battery components, and organic light-emitting diodes (OLEDs).

Electrochromic Materials

The compound is involved in the synthesis of poly(triphenylamine ether)s, which exhibit electrochromic properties . Electrochromic materials change color when an electric charge is applied, making them useful for applications such as smart windows, which can modulate light transmission, and in low-energy display screens.

Resistive Switching Devices

Poly(triphenylamine ether)s synthesized using 1,2-Bis(4-bromophenoxy)ethane can display non-volatile bistable resistive switching behavior . This property is significant for the development of memory storage devices, where data can be stored and retrieved based on the resistance state of the material.

Flame Retardants

As an alternative to polybrominated diphenyl ethers (PBDEs), derivatives of 1,2-Bis(4-bromophenoxy)ethane are used as novel brominated flame retardants . These compounds are added to various materials to inhibit or suppress the combustion process, making them crucial for enhancing fire safety in textiles, electronics, and construction materials.

Mechanism of Action

Target of Action

1,2-Bis(4-bromophenoxy)ethane is a chemical compound that is often used as an intermediate in organic synthesis It is known to interact with various molecules during the synthesis of other compounds .

Mode of Action

It is used as an intermediate in organic synthesis, suggesting that it likely undergoes reactions with other compounds to form new products .

Biochemical Pathways

It is known that the compound can undergo various chemical reactions, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

Given its use in organic synthesis, it is likely that these properties would be influenced by the specific conditions of the reaction, such as the presence of other compounds and the reaction environment .

Result of Action

As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products .

properties

IUPAC Name |

1-bromo-4-[2-(4-bromophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANDKBOZYRTMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555413 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-bromophenoxy)ethane | |

CAS RN |

36506-46-4 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)